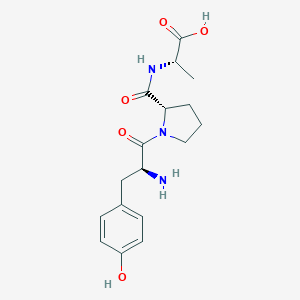![molecular formula C22H20N2O3S B527096 N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide](/img/structure/B527096.png)
N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide
Übersicht
Beschreibung
N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is a complex organic compound that features a benzofuran moiety, a thiazole ring, and a phenoxyacetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne. The thiazole ring can be prepared by the reaction of α-haloketones with thiourea.
The final step involves the coupling of the benzofuran and thiazole intermediates with 2-chloro-N-(4-(4-methyl-1,3-thiazol-2-yl)phenoxy)acetamide under basic conditions to form the target compound. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield benzofuran-2-carboxylic acid derivatives, while reduction of nitro groups would yield corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways involving benzofuran and thiazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors involved in oxidative stress, while the thiazole ring could modulate biological activities through interactions with nucleic acids or proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol.
Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.
Uniqueness
N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is unique due to the combination of benzofuran and thiazole moieties within a single molecule. This structural feature may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.
Eigenschaften
Molekularformel |
C22H20N2O3S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H20N2O3S/c1-14-13-28-22(23-14)16-7-9-18(10-8-16)26-12-21(25)24-15(2)20-11-17-5-3-4-6-19(17)27-20/h3-11,13,15H,12H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
SXIRGDLLSGDIFQ-UHFFFAOYSA-N |
SMILES |
O=C(NC(C1=CC2=CC=CC=C2O1)C)COC3=CC=C(C4=NC(C)=CS4)C=C3 |
Kanonische SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC4=CC=CC=C4O3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ENA739155; ENA 739155; ENA-739155 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile](/img/structure/B527043.png)



![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)
![[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B527213.png)
![(3r)-3-{[2-Benzyl-6-(3-Methoxypropoxy)pyridin-3-Yl]ethynyl}-1-Azabicyclo[2.2.2]octan-3-Ol](/img/structure/B527341.png)
![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)
![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)




